N'-(2-chlorophenyl)-N-({5-[(furan-2-yl)(hydroxy)methyl]thiophen-2-yl}methyl)ethanediamide
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Overview
Description
N’-(2-chlorophenyl)-N-({5-[(furan-2-yl)(hydroxy)methyl]thiophen-2-yl}methyl)ethanediamide is a complex organic compound that features a combination of aromatic rings, a thiophene ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-chlorophenyl)-N-({5-[(furan-2-yl)(hydroxy)methyl]thiophen-2-yl}methyl)ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiophene and furan intermediates, followed by their coupling with the chlorophenyl group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and reduce production costs. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N’-(2-chlorophenyl)-N-({5-[(furan-2-yl)(hydroxy)methyl]thiophen-2-yl}methyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The aromatic rings in the compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce new functional groups into the aromatic rings.
Scientific Research Applications
N’-(2-chlorophenyl)-N-({5-[(furan-2-yl)(hydroxy)methyl]thiophen-2-yl}methyl)ethanediamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research is conducted to explore its potential as a drug candidate for various diseases.
Industry: It is investigated for its use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N’-(2-chlorophenyl)-N-({5-[(furan-2-yl)(hydroxy)methyl]thiophen-2-yl}methyl)ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, leading to the observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- N’-(2-chlorophenyl)-N-({5-[(furan-2-yl)(hydroxy)methyl]thiophen-2-yl}methyl)ethanediamide
- N’-(2-bromophenyl)-N-({5-[(furan-2-yl)(hydroxy)methyl]thiophen-2-yl}methyl)ethanediamide
- N’-(2-fluorophenyl)-N-({5-[(furan-2-yl)(hydroxy)methyl]thiophen-2-yl}methyl)ethanediamide
Uniqueness
N’-(2-chlorophenyl)-N-({5-[(furan-2-yl)(hydroxy)methyl]thiophen-2-yl}methyl)ethanediamide is unique due to its specific combination of functional groups and aromatic rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N'-(2-chlorophenyl)-N-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O4S/c19-12-4-1-2-5-13(12)21-18(24)17(23)20-10-11-7-8-15(26-11)16(22)14-6-3-9-25-14/h1-9,16,22H,10H2,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOGYURRRUDBYAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=O)NCC2=CC=C(S2)C(C3=CC=CO3)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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